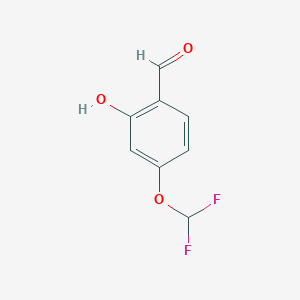

4-(Difluoromethoxy)-2-hydroxybenzaldehyde

説明

4-(Difluoromethoxy)-2-hydroxybenzaldehyde (CAS: 151103-08-1, molecular formula C₈H₆F₂O₃) is a substituted benzaldehyde derivative with a hydroxyl group at the 2-position and a difluoromethoxy group at the 4-position. This compound is notable for its role in synthesizing Schiff base ligands and heterocyclic compounds, particularly in sensor technologies and drug intermediates . Its unique electronic properties, attributed to the electron-withdrawing difluoromethoxy group, enhance reactivity in condensation reactions .

特性

分子式 |

C8H6F2O3 |

|---|---|

分子量 |

188.13 g/mol |

IUPAC名 |

4-(difluoromethoxy)-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-2-1-5(4-11)7(12)3-6/h1-4,8,12H |

InChIキー |

ODDJXVFUVBEFIV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1OC(F)F)O)C=O |

製品の起源 |

United States |

準備方法

Several synthetic routes have been reported for the preparation of 4-(Difluoromethoxy)-2-hydroxybenzaldehyde, focusing on selective introduction of the difluoromethoxy group and hydroxyl functionalities on the benzaldehyde ring.

Reaction Scheme Summary:

$$

\text{3,4-Dihydroxybenzaldehyde} + \text{Chlorodifluoroacetate} \xrightarrow[\text{Base}]{\text{Alkylation}} \text{4-(Difluoromethoxy)-3-hydroxybenzaldehyde}

$$

Method 3: Alkylation of 3-Halogeno-4-hydroxybenzaldehyde with Cyclopropylmethanol Followed by Difluoromethoxylation

Source: Chinese Patent CN102690194B

- Step 1: Reaction of 3-iodo-4-hydroxybenzaldehyde with cyclopropylmethanol in the presence of sodium hydride and DMF at 10-15 °C under nitrogen atmosphere.

- Step 2: Subsequent reaction with chlorodifluoroacetic acid or derivatives to introduce the difluoromethoxy group.

- Step 3: Optional oxidation to convert aldehyde to benzoic acid derivative if required.

- Yields: 80-82% for intermediate cyclopropylmethoxy derivatives with HPLC purity ~85-88%

- Advantages: High selectivity, mild conditions, environmentally friendly reagents, suitable for industrial scale.

| Step | Reactants | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Iodo-4-hydroxybenzaldehyde + Cyclopropylmethanol + NaH | 10-15 °C, N2, 12 h | 80 | 85.6 | Alkylation step |

| 2 | Intermediate + Chlorodifluoroacetic acid + Base | Mild heating | Not stated | Not stated | Difluoromethoxylation step |

| 3 | Optional oxidation step | Standard oxidation conditions | Not stated | Not stated | Conversion to acid derivative |

Method 4: Base-Promoted Alkylation in DMF Using Potassium Carbonate

Source: Research on Roflumilast Impurities

- Starting Material: 4-Cyclopropylmethoxy-3-hydroxybenzaldehyde

- Reagents: Potassium carbonate, N,N-Dimethylformamide (DMF), difluoromethoxy source

- Conditions: Stirring at 70-80 °C for approximately 3 hours

- Workup: Cooling, filtration, chromatography purification

- Yield: Approximately 80% isolated yield for related difluoromethoxy benzaldehyde derivatives

- Notes: This method is used in impurity synthesis for pharmaceutical compounds and demonstrates scalability.

Comparative Data Table of Preparation Methods

Summary of Findings

- The alkylation of 3,4-dihydroxybenzaldehyde with chlorodifluoroacetate is a classical route yielding moderate efficiency (45%) but good selectivity.

- Nucleophilic substitution with difluorochloromethane offers an industrially attractive route due to mild conditions and catalyst use.

- The patented method involving halogeno-hydroxybenzaldehyde and cyclopropylmethanol provides high yields (~80%) and is environmentally benign, making it suitable for scale-up.

- The base-promoted alkylation in DMF is a robust method used in pharmaceutical impurity synthesis with good yields and straightforward purification.

化学反応の分析

Types of Reactions

4-(Difluoromethoxy)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxyl group.

Major Products

Oxidation: 4-(Difluoromethoxy)-2-hydroxybenzoic acid.

Reduction: 4-(Difluoromethoxy)-2-hydroxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

科学的研究の応用

4-(Difluoromethoxy)-3-hydroxybenzaldehyde is a chemical compound with diverse applications, particularly in the pharmaceutical and chemical industries . It functions primarily as a key intermediate in synthesizing various biologically active molecules and as a building block in producing complex organic compounds .

Key Applications

- Pharmaceutical Intermediate 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is a crucial intermediate in the synthesis of roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used to treat lung diseases . The synthesis method involves using 3,4-dihydroxy benzaldehyde as a raw material and difluoro sodium chloroacetate as a difluoromethyl reagent to obtain 3-hydroxyl-4-difluoro-methoxy benzaldehyde .

- Synthesis of Heterocycles It is used in the difluoromethylation of heterocycles, which are essential components of many biologically and pharmacologically active ingredients .

- Inhibitory Effects Research Derivatives and related compounds, such as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), are studied for their inhibitory effects on pulmonary fibrosis . These compounds can alleviate the EMT process, inhibit the activation of the Smad signaling pathway, and reduce lung inflammation and fibrosis .

- Preparation of PDE4 Inhibitors As a phenyl alkyl ketone derivative, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde is directly involved in the preparation of phosphodiesterase-4 (PDE4) inhibitors .

Background and Synthesis

4-(Difluoromethoxy)-3-hydroxybenzaldehyde is synthesized using 3,4-dihydroxy benzaldehyde as a starting material . The conventional synthesis methods often yield by-products, reducing the yield of the desired monosubstituted product . However, innovative methods using solid difluoro sodium chloroacetate as a difluoromethyl reagent can achieve higher yields and selectivity . These improved methods also reduce production costs and simplify purification processes .

One synthetic method involves reacting 3,4-dihydroxybenzaldehyde with difluorochloromethane in the presence of potassium carbonate . This process avoids column purification, resulting in a commercially feasible process with high yields .

Impact on Drug Development

The compound's role as aBuilding block allows for the creation of new derivatives with potential therapeutic applications . For example, the thiazolidine derivatives synthesized using similar aldehyde compounds have shown anti-cancer activities .

Table: Applications of 4-(Difluoromethoxy)-3-hydroxybenzaldehyde

作用機序

The mechanism of action of 4-(Difluoromethoxy)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells, which is relevant in the context of pulmonary fibrosis . This involves the inhibition of Smad2/3 phosphorylation and subsequent downstream signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituent type, position, and electronic effects (Table 1).

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

Table 2: Physicochemical Properties

- Key Observations: The difluoromethoxy group increases lipophilicity (higher Log P) compared to non-halogenated analogs like 4-hydroxybenzaldehyde . The ortho-hydroxy group in this compound enhances hydrogen bonding, improving reactivity in Schiff base formation compared to 4-(Difluoromethoxy)-3-methoxybenzaldehyde .

生物活性

4-(Difluoromethoxy)-2-hydroxybenzaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a benzaldehyde backbone. The fluorination enhances its lipophilicity, which can improve membrane permeability and bioavailability.

1. Phosphodiesterase Inhibition

One of the most significant biological activities of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various cellular signaling pathways. Specifically, it has been noted that derivatives of this compound exhibit strong inhibitory activity against PDE4D, which plays a critical role in memory and learning processes.

- Case Study : A derivative known as GEBR-32a, synthesized from 4-(difluoromethoxy)-3-hydroxybenzaldehyde, demonstrated an IC50 value of 2.43 μM against PDE4D3, significantly lower than its parent compound . This suggests enhanced potency due to the structural modifications involving the difluoromethoxy group.

2. Neuroprotective Effects

Research indicates that compounds derived from this compound can enhance cognitive functions and exhibit neuroprotective effects. In experimental models, these compounds have been shown to increase intracellular cAMP levels, which are vital for synaptic plasticity and memory formation.

- Mechanism : The elevation of cAMP levels through PDE inhibition has been linked to improved long-term potentiation (LTP) in hippocampal slices from Tg2576 mice, a model for Alzheimer’s disease . This suggests potential therapeutic applications in neurodegenerative diseases characterized by memory deficits.

3. Antioxidant Activity

Initial screenings have also revealed that this compound exhibits antioxidant properties. Antioxidants are essential for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | |

| Neuroprotection | Enhances synaptic plasticity | |

| Antioxidant Properties | Reduces oxidative stress |

Synthesis and Characterization

The synthesis of this compound typically involves microwave-assisted procedures that enhance yield and purity. Characterization techniques such as FTIR spectroscopy confirm the presence of functional groups critical for its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。